molecular formula C19H19NO5 B2862506 3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 167886-75-1

3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2862506
CAS No.: 167886-75-1
M. Wt: 341.363
InChI Key: LGAZLBWJAFUDST-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 167886-75-1) is a high-purity fine chemical intended for research and development purposes. This compound serves as a critical synthetic intermediate in organic and medicinal chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) . Related structural analogs within this chemical family have demonstrated potential for a wide range of therapeutic applications based on patent literature, including use in drugs for disorders of the alimentary tract, respiratory system, nervous system, and as anti-inflammatory or antidiabetic agents . Supplied with comprehensive analytical data including HPLC, GCMS, and NMR for batch-to-batch consistency and verification . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-16-8-7-12(9-17(16)25-2)15(10-18(21)22)20-11-13-5-3-4-6-14(13)19(20)23/h3-9,15H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZLBWJAFUDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl group. This can be achieved through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound has shown potential in drug discovery, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: It is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound differs from analogs primarily in the substituents on the phenyl ring and the isoindolone moiety. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number pKa Key Notes
3-(3,4-Dimethoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3,4-Dimethoxyphenyl C₁₉H₁₉NO₅ 341.36 167886-75-1 4.22 Higher lipophilicity due to methoxy groups; potential CNS activity
3-(4-Methylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Methylphenyl C₁₈H₁₇NO₃ 295.33 439095-70-2 N/A Lower molecular weight; commercial availability
3-(3-Chlorophenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3-Chlorophenyl C₁₇H₁₃ClNO₃ 305.75 478260-13-8 N/A Electron-withdrawing Cl may enhance binding affinity; discontinued
3-(4-Fluorophenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Fluorophenyl C₁₇H₁₃FNO₃ 299.30 N/A N/A Fluorine improves metabolic stability; lab use only
3-(3-Thienyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3-Thienyl C₁₅H₁₃NO₃S 287.33 478249-84-2 N/A Sulfur-containing heterocycle; unique electronic properties
3-(4-Hydroxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Hydroxyphenyl C₁₇H₁₅NO₄ 297.31 N/A N/A Increased solubility due to -OH; potential for glucuronidation
3-(3-Cyclohexenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3-Cyclohexenyl C₁₇H₁₉NO₃ 285.34 866144-53-8 N/A Aliphatic substituent; lower polarity

Substituent Effects on Properties

  • This contrasts with electron-withdrawing groups (-Cl, -F), which may improve binding to hydrophobic pockets .
  • Hydroxyl Groups: The 4-hydroxyphenyl derivative (C₁₇H₁₅NO₄) shows higher aqueous solubility but may undergo rapid metabolic conjugation, reducing bioavailability .
  • Heterocyclic Variants : The 3-thienyl analog introduces a sulfur atom, altering electronic distribution and possibly enabling unique target interactions .

Biological Activity

3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H19NO4\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{4}

This structure includes a dimethoxyphenyl group and an isoindole moiety, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer effects.

1. Antimicrobial Activity

Research has shown that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds related to this compound demonstrated activity against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 128 µg/mL for S. aureus, indicating moderate efficacy against this strain .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

3. Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have yielded promising results. It appears to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. Further research is necessary to elucidate the exact mechanisms involved .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityShowed inhibition of Candida albicans at 64 µg/mL; MIC for S. aureus was 128 µg/mL.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines observed; potential therapeutic implications for chronic inflammatory diseases.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; mechanisms under investigation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its interactions with G protein-coupled receptors (GPCRs) and other cellular signaling pathways are likely contributors to its pharmacological profile .

Q & A

Q. What are the key considerations for synthesizing 3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves coupling isoindolinone derivatives with substituted phenylpropanoic acid precursors. Key steps include:
  • Protecting the hydroxyl groups on the phenyl ring to prevent undesired side reactions during condensation .
  • Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds between the isoindolinone and propanoic acid moieties .
  • Optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield, as seen in analogs with similar dimethoxy-substituted aryl groups .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, referencing retention times of structurally related compounds .
  • Mass Spectrometry (MS) : Compare the molecular ion peak (expected m/z ~353.3) with calculated values and fragment patterns of isoindolinone derivatives .
  • Certification : Request a Certificate of Analysis (COA) from suppliers, specifying batch-specific data on purity (>95%) and residual solvents .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for structurally similar isoindolinone derivatives .
  • Ventilation : Use fume hoods during synthesis or weighing due to potential dust inhalation risks .
  • Waste Disposal : Segregate chemical waste and consult certified agencies for disposal, following protocols for carboxylic acid-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer :
  • Structural Comparison : Analyze substituent effects; e.g., replacing 3,4-dimethoxy groups with nitro or hydroxyl groups (as in ) alters hydrogen bonding and solubility, impacting activity .
  • Dose-Response Studies : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects, as seen in phenylpropanoic acid derivatives .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to evaluate significance across replicates, addressing variability in bioassay results .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens or alkyl groups) and compare logP values and binding affinities .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, guided by the compound’s SMILES string and charge distribution .
  • In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase assays) to correlate structural changes with activity shifts .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products using HPLC, referencing protocols for dimethoxy-substituted aromatics .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, with NADPH cofactors and LC-MS/MS analysis .

Q. What advanced techniques are recommended for studying its interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Cryo-EM/X-ray Crystallography : Co-crystallize the compound with its target protein to resolve 3D interaction maps, leveraging heavy atom derivatives if needed .

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